Bis(2-nitrophenyl) disulfide

Ion-Selective Electrode Potentiometry Environmental Monitoring

Choose Bis(2-nitrophenyl) disulfide for applications where isomer specificity is critical. The ortho-nitro substitution activates the S-S bond for mechanochemical metathesis, enables C-H···O hydrogen-bonded 1D chains essential for crystal engineering, and delivers superior Zn²⁺ ion selectivity (29.9±0.4 mV/dec, detection limit 2.9×10⁻⁷ M). Unlike the 3,3'- or 4,4'-isomers, only the 2,2'-isomer supports reliable synthesis of 4-azaindole c-Met kinase inhibitors. Verified identity and purity ensure batch-to-batch reproducibility.

Molecular Formula C12H8N2O4S2
Molecular Weight 308.3 g/mol
CAS No. 1155-00-6
Cat. No. B044180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-nitrophenyl) disulfide
CAS1155-00-6
Synonyms2,2’-Dinitrodiphenyl Disulfide;  Bis(2-nitrophenyl) Disulfide;  Bis(o-nitrophenyl) Disulfide;  NSC 203;  NSC 646126;  o,o’-Dinitrodiphenyl Disulfide;  o-Nitrophenyl Disulfide; 
Molecular FormulaC12H8N2O4S2
Molecular Weight308.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])SSC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C12H8N2O4S2/c15-13(16)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(17)18/h1-8H
InChIKeyNXCKJENHTITELM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2-nitrophenyl) disulfide (CAS 1155-00-6): Technical Specifications and Industrial Utility


Bis(2-nitrophenyl) disulfide (CAS 1155-00-6), also known as 2,2'-dinitrodiphenyl disulfide, is a symmetrical aromatic disulfide with the molecular formula C12H8N2O4S2 and a molecular weight of 308.33 g/mol . This yellow to green crystalline powder exhibits a melting point range of 194-197 °C and is characterized by two ortho-nitrophenyl groups connected via a disulfide bridge . The compound serves as a versatile building block in organic synthesis, notably in the preparation of pharmaceutical intermediates including 4-azaindole inhibitors of c-Met kinase and as an ionophore in PVC membrane electrodes for zinc ion sensing . Its unique electronic and structural properties, arising from the ortho-nitro substitution pattern, differentiate it from other disulfide analogs and underpin its specific utility in both academic and industrial research settings [1].

Why Bis(2-nitrophenyl) disulfide Cannot Be Replaced by Other Disulfide Analogs Without Consequence


Substituting Bis(2-nitrophenyl) disulfide with seemingly similar disulfide compounds—such as Bis(4-nitrophenyl) disulfide, Bis(3-nitrophenyl) disulfide, or Bis(4-chlorophenyl) disulfide—introduces significant and often detrimental changes in reactivity, selectivity, and application performance. These differences arise from fundamental variations in electronic structure, steric environment, and intermolecular interaction patterns dictated by the ortho-nitro substitution [1]. For instance, the 2,2'-isomer forms one-dimensional chains via C-H···O hydrogen bonds and π-π stacking, whereas the 3,3'-isomer lacks any hydrogen bonding, and the 4,4'-isomer forms three-dimensional frameworks—altering solubility, crystal packing, and solid-state reactivity [2]. Furthermore, the presence of an unusual O···S-S···O hypervalent bond in the ortho isomer directly impacts its thermochemical stability and dissociation behavior [3]. Generic substitution without accounting for these quantifiable differences compromises experimental reproducibility, sensor selectivity, and synthetic yield in applications ranging from ion-selective electrode fabrication to pharmaceutical intermediate synthesis [4].

Quantitative Performance Evidence for Bis(2-nitrophenyl) disulfide Relative to Key Analogs


Zinc Ion Selectivity and Sensitivity in PVC Membrane Electrodes: Superior Performance Over Sulfur-Containing Analogs

Bis(2-nitrophenyl) disulfide acts as an effective neutral carrier in PVC membrane electrodes, exhibiting a Nernstian response to Zn²⁺ with a slope of 29.9±0.4 mV per decade concentration, which approaches the theoretical value of 29.6 mV/decade for a divalent cation at 25 °C [1]. This performance is quantitatively superior to electrodes based on other disulfide carriers such as 2,2′-dithiodianiline and 5,5′-dithiobis(2-nitrobenzoic acid), which show slopes ranging from 25–28 mV/decade under similar conditions, indicating sub-Nernstian behavior and reduced analytical sensitivity [2]. The sensor demonstrates a linear dynamic range spanning five orders of magnitude (2.9×10⁻⁷ to 3.2×10⁻² mol L⁻¹) and a response time of approximately 10 seconds, with membrane stability exceeding three months without potential divergence [1].

Ion-Selective Electrode Potentiometry Environmental Monitoring

Unique Supramolecular Architecture: Direction-Specific C-H···O Hydrogen Bonding Differentiates Ortho Isomer from Meta and Para Analogs

Crystallographic analysis reveals that Bis(2-nitrophenyl) disulfide (2,2'-isomer) forms one-dimensional chains through a single C-H···O hydrogen bond, with each molecule acting as both a single donor and a single acceptor, and these chains are further linked into two-dimensional sheets via aromatic π···π stacking interactions [1]. In stark contrast, the 3,3'-isomer (Bis(3-nitrophenyl) disulfide) forms no C-H···O hydrogen bonds whatsoever and is linked solely by π···π stacking [2]. The 4,4'-isomer (Bis(4-nitrophenyl) disulfide) acts as a twofold donor and twofold acceptor, generating a three-dimensional framework structure [3]. The number of hydrogen-bonded neighbors per molecule is precisely quantified as 2 for the 2,2'-isomer, 0 for the 3,3'-isomer, and 4 for the 4,4'-isomer, resulting in fundamentally different crystal packing, solubility, and mechanical properties [1][2][3].

Crystal Engineering Solid-State Chemistry Supramolecular Chemistry

Intramolecular Hypervalent O···S-S···O Bond: A Stabilizing Interaction Absent in the Para Isomer

A recent combined experimental and computational study identified an uncommon hypervalent four-center six-electron (4c/6e) O···S-S···O interaction in 2,2'-dinitrodiphenyl disulfide (2DNDPDS) that is completely absent in the 4,4'-isomer (4DNDPDS) [1]. This intramolecular interaction, confirmed by natural bond orbital (NBO) analysis and quantum theory of atoms in molecules (QTAIM), counteracts steric repulsion between the ortho-nitro groups and the disulfide bridge [1]. The presence of this hypervalent bond, along with C-H···S hydrogen bonding, contributes to the thermochemical stability of the ortho isomer. Experimental determination of standard molar formation enthalpies in the gas phase (ΔfHm°(g)) revealed differences between the two isomers of <5.5 kJ·mol⁻¹ relative to theoretical predictions, underscoring the unique electronic stabilization in the ortho compound [1].

Thermochemistry Computational Chemistry Physical Organic Chemistry

Mechanochemical Metathesis Reactivity: Ortho-Nitro Substitution Enables Selective Heterodimer Formation

Bis(2-nitrophenyl) disulfide undergoes mechanochemical grinding with Bis(4-chlorophenyl) disulfide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) catalyst to yield the non-symmetrical heterodimer 4-chlorophenyl-2′-nitrophenyl disulfide . This reactivity is attributed to the electronic activation of the disulfide bond by the ortho-nitro groups, which facilitates bond exchange under solvent-free conditions [1]. In contrast, attempts to perform analogous metathesis reactions with the 4,4'-dinitro isomer or unsubstituted diphenyl disulfide require harsher conditions or result in lower yields due to reduced electrophilicity at the sulfur centers [1]. The reaction proceeds efficiently at pressures above 0.2 GPa, demonstrating the compound's utility in mechanochemical synthetic strategies aimed at reducing solvent waste .

Mechanochemistry Green Chemistry Disulfide Metathesis

Enzymatic Inhibition Profile: Lack of M1PDH Activity Distinguishes Ortho Isomer from Meta Isomer

While Bis(3-nitrophenyl) disulfide (3,3'-isomer) has been identified as a potent inhibitor of mannitol-1-phosphate dehydrogenase (M1PDH) with an IC₅₀ of 3 μM and demonstrated antiparasitic activity , no such inhibitory activity has been reported for Bis(2-nitrophenyl) disulfide (2,2'-isomer) against M1PDH or related enzymes . This stark difference in bioactivity is directly attributable to the position of the nitro substituent, which alters the three-dimensional conformation and electronic distribution of the molecule, thereby affecting its ability to bind to the active site of M1PDH [1]. This selectivity is advantageous for applications where M1PDH inhibition is undesirable, such as in certain biochemical assays or synthetic pathways where off-target effects must be minimized.

Enzyme Inhibition Drug Discovery Antiparasitic

Optimal Use Cases for Bis(2-nitrophenyl) disulfide Based on Proven Performance Metrics


Fabrication of High-Precision Zinc-Selective Electrodes for Environmental and Biomedical Analysis

Bis(2-nitrophenyl) disulfide is the ionophore of choice when constructing PVC membrane electrodes for the potentiometric determination of Zn²⁺ in complex matrices. Its near-Nernstian response slope of 29.9±0.4 mV/decade and wide linear range (2.9×10⁻⁷ to 3.2×10⁻² mol L⁻¹) provide superior analytical sensitivity compared to electrodes using other disulfide carriers [1]. The sensor's rapid response time (~10 s) and long-term stability (>3 months) make it particularly suitable for continuous monitoring of zinc in industrial wastewater effluents from electroplating and pharmaceutical manufacturing, as well as for zinc quantification in biological fluids and synthetic samples [1].

Solid-State Mechanochemical Synthesis of Unsymmetrical Disulfides

The ortho-nitro substitution in Bis(2-nitrophenyl) disulfide activates the S-S bond toward metathesis, enabling efficient solvent-free synthesis of heterodimeric disulfides when co-ground with other symmetric disulfides (e.g., Bis(4-chlorophenyl) disulfide) under mechanochemical conditions . This reactivity is exploited in green chemistry workflows to generate libraries of unsymmetrical disulfides for drug discovery and materials science without generating solvent waste [2]. The reaction proceeds at pressures >0.2 GPa in the presence of a DBU catalyst, offering a sustainable alternative to traditional solution-phase methods .

Pharmaceutical Intermediate in the Synthesis of c-Met Kinase Inhibitors

Bis(2-nitrophenyl) disulfide serves as a critical building block in the preparation of 4-azaindole-based inhibitors targeting c-Met kinase, a validated anticancer drug target . Its unique ortho-nitro substitution pattern imparts the requisite electronic and steric properties for constructing the azaindole scaffold, and its reactivity profile ensures compatibility with downstream synthetic transformations . Procurement of this specific disulfide is essential for maintaining the integrity of established synthetic routes to these kinase inhibitors, as substitution with other disulfide analogs may lead to lower yields or failed reactions [3].

Crystal Engineering and Solid-State Reactivity Studies Leveraging Intermediate Hydrogen-Bonding Capacity

The supramolecular architecture of Bis(2-nitrophenyl) disulfide—characterized by exactly two C-H···O hydrogen bonds per molecule and π-π stacking that generates two-dimensional sheets—represents an intermediate state between the zero hydrogen-bonding of the 3,3'-isomer and the four hydrogen-bonding of the 4,4'-isomer [4]. This intermediate cohesion makes the 2,2'-isomer an ideal model compound for investigating the relationship between hydrogen-bonding topology and solid-state properties such as solubility, crystal morphology, and mechanochemical reactivity [4]. Researchers in crystal engineering and pharmaceutical solid-form screening utilize this compound to probe how subtle changes in intermolecular interactions govern bulk material behavior [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis(2-nitrophenyl) disulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.